molecular formula C11H14O2 B8709754 2-Methyl-5-(3-methyloxetan-3-yl)phenol

2-Methyl-5-(3-methyloxetan-3-yl)phenol

Cat. No. B8709754
M. Wt: 178.23 g/mol
InChI Key: XOPJFEZWZMMGNN-UHFFFAOYSA-N
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Patent
US08846656B2

Procedure details

Magnesium (granulate) (8.70 g, 358 mmol) was added to a solution of crude 2-methyl-5-(3-((phenylsulfonyl)methyl)oxetan-3-yl)phenol (7.6 g, 23.9 mmol) in MeOH (100 mL). The resulting mixture was stirred for 2 min in an ultrasound bath. The flask was then fitted with a condenser. Stirring was continued for 3 h, at which point the reaction mixture turned cloudy and off white in color. The reaction was exothermic, which caused the solvent to reflux. Water bath was added to lower the reaction mixture temperature to room temperature. The reaction mixture was then stirred overnight and became heterogeneous and pale orange in color. Et2O (525 mL) was added, followed by Na2SO4.10H2O (85 g). The resulting mixture was stirred for 2 h at room temperature and Celite® was then added. The resulting mixture was stirred for another 1 h and filtered through a Buchner funnel packed with Celite®. The cake was washed with EtOAc (2×) and MeOH (1×). The light yellow filtrate was concentrated and the residue was triturated with CHCl3 (220 mL) and filtered. The filtrate was concentrated to provide 2-methyl-5-(3-methyloxetan-3-yl)phenol. 1H NMR (400 MHz, CD2Cl2) δ ppm 7.14 (d, J=7.83 Hz, 1 H) 6.73 (d, J=7.58 Hz, 1 H) 6.69 (d, J=1.77 Hz, 1 H) 4.92 (d, J=5.31 Hz, 2 H) 4.61 (d, J=5.56 Hz, 2 H) 2.26 (s, 3 H) 1.72 (s, 3 H)
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
2-methyl-5-(3-((phenylsulfonyl)methyl)oxetan-3-yl)phenol
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
525 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Na2SO4.10H2O
Quantity
85 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([CH2:13]S(C3C=CC=CC=3)(=O)=O)[CH2:12][O:11][CH2:10]2)=[CH:5][C:4]=1[OH:23].CCOCC>CO>[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([CH3:13])[CH2:10][O:11][CH2:12]2)=[CH:5][C:4]=1[OH:23]

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
[Mg]
Name
2-methyl-5-(3-((phenylsulfonyl)methyl)oxetan-3-yl)phenol
Quantity
7.6 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C1(COC1)CS(=O)(=O)C1=CC=CC=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
525 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Na2SO4.10H2O
Quantity
85 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 min in an ultrasound bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was then fitted with a condenser
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 3 h, at which
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
Water bath was added
CUSTOM
Type
CUSTOM
Details
to room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 2 h at room temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
Celite® was then added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for another 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through a Buchner funnel
WASH
Type
WASH
Details
The cake was washed with EtOAc (2×) and MeOH (1×)
CONCENTRATION
Type
CONCENTRATION
Details
The light yellow filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with CHCl3 (220 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C1(COC1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.